molecular formula C20H21N3O3S2 B2556803 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049899-65-1

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2556803
CAS No.: 1049899-65-1
M. Wt: 415.53
InChI Key: FLAMOLJLXZUDJH-QZQOTICOSA-N
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Description

The compound "(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide" is a structurally complex molecule featuring a benzo[d]thiazole core fused with a pyrrolidine-2-carboxamide scaffold. The E-configuration of the imine bond (C=N) in the thiazolylidene moiety is critical for its stereochemical stability and biological interactions. The tosyl (p-toluenesulfonyl) group at the pyrrolidine nitrogen enhances solubility and modulates electronic properties, while the methyl substitution on the benzothiazole ring may influence steric interactions with biological targets.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-9-11-15(12-10-14)28(25,26)23-13-5-7-17(23)19(24)21-20-22(2)16-6-3-4-8-18(16)27-20/h3-4,6,8-12,17H,5,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAMOLJLXZUDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N=C3N(C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide typically involves the condensation of 3-methylbenzothiazole with tosylpyrrolidine-2-carboxamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. The compound’s ability to chelate metal ions like copper (II) enhances its utility in chemical sensing applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous molecules, emphasizing molecular features, biological activity, and synthesis strategies.

Structural Analogues

Compound Name Structural Features Biological Activity Synthesis Approach References
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide (Target) Benzo[d]thiazolylidene, tosylated pyrrolidine carboxamide Presumed enzyme inhibition (inferred from analogues) Likely involves condensation of 3-methylbenzothiazole with tosyl-pyrrolidine precursor
2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Quinolinium core, styryl and benzothiazolylidene substituents FtsZ inhibition; potent antibacterial activity Cell-based screening followed by structural optimization
(R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid Thiazol-2-ylamino, pyrrolidine carboxylic acid, chloro-methylphenyl carbamoyl Proteomics applications; enzyme binding Multi-step coupling of thiazole and pyrrolidine moieties
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole carboxamide, thiazol-2-yl substituent Crystallographic studies; potential antimicrobial Direct amidation of isoxazole-4-carboxylic acid with 2-aminothiazole

Key Comparisons

Core Heterocycles: The target compound and the quinolinium derivative from share a benzothiazolylidene group but differ in their secondary scaffolds (pyrrolidine vs. quinolinium). In contrast, the thiazol-2-ylamino compound from incorporates a pyrrolidine ring but replaces the benzothiazole with a simpler thiazole, emphasizing proteomic utility over antimicrobial action .

The isoxazole carboxamide in lacks the imine bond (C=N) present in the target compound, reducing conformational rigidity and possibly biological potency .

Synthetic Complexity: The quinolinium derivative () requires multi-step optimization for antibacterial activity, whereas the target compound’s synthesis likely focuses on imine condensation and tosylation, balancing yield and purity challenges. The thiazol-2-ylamino compound () employs advanced coupling techniques, reflecting its application in chemical proteomics .

Biological Activity

The compound (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antiplasmodial, antioxidant, and other therapeutic potentials, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features a pyrrolidine ring, a tosyl group, and a benzo[d]thiazole moiety, which are significant for its biological properties.

Biological Activity Overview

Research has indicated that derivatives of pyrrolidine carboxamides exhibit a range of biological activities:

  • Antiplasmodial Activity : The compound has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have reported that certain derivatives can kill the parasite at low micromolar concentrations.
  • Antioxidant Properties : The ability to scavenge free radicals has been demonstrated, with some derivatives showing comparable effectiveness to standard antioxidants like ascorbic acid.
  • Other Therapeutic Effects : Potential applications in treating various diseases related to PKR and USP9X pathways have been suggested.

Antiplasmodial Activity

A study synthesized several sulphonamide pyrrolidine carboxamide derivatives and evaluated their activity against Plasmodium falciparum. The findings are summarized in Table 1.

CompoundIC50 (μM)Activity
10b2.40Antiplasmodial
10c3.50Antiplasmodial
10d4.20Antiplasmodial
10j5.60Antiplasmodial
10o8.30Antiplasmodial

These results indicate that compounds with specific structural features can significantly inhibit the growth of malaria parasites.

Antioxidant Activity

The antioxidant capabilities were assessed using the DPPH radical scavenging assay. The following table summarizes the IC50 values for selected compounds:

CompoundIC50 (μg/mL)Comparison with Ascorbic Acid (1.06 μg/mL)
10b6.48Moderate
10c8.49Moderate
10d3.02Comparable
10j6.44Moderate
10o4.32Comparable

Study on Antimalarial Efficacy

In a controlled laboratory setting, the compound was tested against various strains of Plasmodium falciparum. The study utilized molecular docking techniques to predict binding affinities to N-myristoyltransferase, a validated drug target in malaria treatment. The results confirmed that several derivatives exhibited strong binding affinity, suggesting their potential as lead compounds for further development.

Exploration of Antioxidant Mechanisms

Another study focused on the antioxidant mechanisms of these compounds, revealing that they effectively neutralize reactive oxygen species (ROS) and reduce oxidative stress markers in vitro. This property is crucial for developing treatments for diseases associated with oxidative damage.

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